molecular formula C12H22N2O4S B13909464 tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate

Cat. No.: B13909464
M. Wt: 290.38 g/mol
InChI Key: FISDCWWWORKWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystal that is used in various chemical and biological applications .

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate is used as a building block in the synthesis of various biologically active molecules, including antitumor agents and enzyme inhibitors. It is also used as a reagent in the preparation of chiral amino acid derivatives. In the field of chemistry, it serves as a versatile intermediate for the synthesis of complex molecules.

Mechanism of Action

In vitro studies have shown that tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound targets specific molecular pathways that lead to cell death, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

tert-Butyl 3-((azetidin-3-ylmethyl)sulfonyl)azetidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-ylmethylsulfonyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-10(7-14)19(16,17)8-9-4-13-5-9/h9-10,13H,4-8H2,1-3H3

InChI Key

FISDCWWWORKWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2CNC2

Origin of Product

United States

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